molecular formula C16H12Cl2N2O3 B5908038 (2E)-3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide

(2E)-3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide

Cat. No.: B5908038
M. Wt: 351.2 g/mol
InChI Key: QANHMDPZUMVGCP-QPJJXVBHSA-N
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Description

(2E)-3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a dichlorophenyl group and a nitrophenyl group connected by a prop-2-enamide linkage

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3/c1-10-2-6-14(15(8-10)20(22)23)19-16(21)7-4-11-3-5-12(17)9-13(11)18/h2-9H,1H3,(H,19,21)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANHMDPZUMVGCP-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 4-methyl-2-nitroaniline.

    Condensation Reaction: The aldehyde group of 2,4-dichlorobenzaldehyde reacts with the amine group of 4-methyl-2-nitroaniline in the presence of a base such as sodium hydroxide to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base like triethylamine to form the desired (2E)-3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group.

    Reduction: The double bond in the prop-2-enamide linkage can be reduced to form a single bond.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Reduction of Nitro Group: Formation of the corresponding amine.

    Reduction of Double Bond: Formation of the corresponding single-bonded amide.

    Substitution of Chlorine Atoms: Formation of various substituted phenyl derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.

Industry:

  • Potential applications in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide depends on its specific application. For example, if used as an antimicrobial agent, the nitro group may undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. The molecular targets and pathways involved would include enzymes responsible for the reduction of the nitro group and subsequent interactions with cellular macromolecules.

Comparison with Similar Compounds

  • (2E)-3-(2,4-dichlorophenyl)-N-(4-methylphenyl)prop-2-enamide
  • (2E)-3-(2,4-dichlorophenyl)-N-(2-nitrophenyl)prop-2-enamide
  • (2E)-3-(2,4-dichlorophenyl)-N-(4-methyl-3-nitrophenyl)prop-2-enamide

Comparison:

    Structural Differences: The presence and position of the nitro and methyl groups on the phenyl ring can significantly affect the compound’s reactivity and properties.

    Reactivity: Compounds with different substituents may exhibit different reactivity patterns in chemical reactions, such as oxidation and reduction.

    Applications: The specific applications of each compound may vary based on their unique properties, such as antimicrobial activity or potential as pharmaceutical intermediates.

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